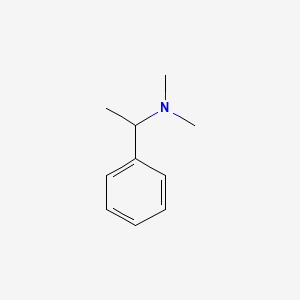

N,N-DIMETHYL-1-PHENYLETHYLAMINE

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURNMLGDQYNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862950 | |

| Record name | N,N-Dimethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2449-49-2, 17279-31-1, 7398-61-0 | |

| Record name | N,N-Dimethyl-1-phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, N,N,alpha-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N,N,alpha-Trimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC244368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2449-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,α-trimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Dopamine reuptake inhibition by phenethylamine derivatives

Molecular Pharmacology of Phenethylamine Derivatives: Mechanisms of Dopamine Reuptake Inhibition and Efflux

Executive Summary

Phenethylamine derivatives represent a critical class of neuropharmacological agents that modulate the dopaminergic system. Ranging from endogenous neurotransmitters (dopamine, norepinephrine) to clinically essential psychostimulants (methylphenidate, amphetamine) and atypical antidepressants (bupropion), these compounds exert their primary effects via the Dopamine Transporter (DAT). This whitepaper provides an in-depth mechanistic analysis of how structural modifications to the phenethylamine scaffold dictate DAT interaction—specifically differentiating between reuptake inhibition and substrate-induced efflux. Furthermore, we outline self-validating experimental workflows for quantifying these interactions in vitro.

Structural Biology of the Dopamine Transporter (DAT)

The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a Na⁺/Cl⁻ dependent symporter responsible for the clearance of extracellular dopamine into the presynaptic terminal[1]. Structurally, DAT consists of 12 transmembrane (TM) domains. The core transport mechanism operates via an "alternating access" model, transitioning through three primary conformations: outward-open, occluded, and inward-open[1].

The primary substrate binding pocket (S1) is formed by the non-helical mid-regions of TM1 and TM6, along with TM3 and TM8[1]. Transport is thermodynamically driven by the inward-directed sodium gradient. Phenethylamine derivatives interact with this S1 pocket, but their downstream functional consequences diverge drastically based on their specific molecular topology.

Figure 1: The alternating access model of DAT and the divergent mechanisms of inhibitors vs. substrates.

Mechanism of Action: Inhibitors vs. Substrates

While both classes of drugs bind to DAT, they stabilize different conformational states, leading to distinct pharmacological profiles[2].

-

Reuptake Inhibitors (Cocaine-like): Compounds such as methylphenidate and bupropion act as classical reuptake inhibitors[3]. They bind to the outward-facing conformation of DAT, sterically blocking the translocation pathway. This traps the transporter in the outward-open state, preventing the clearance of endogenous dopamine and leading to its accumulation in the synaptic cleft[4].

-

Substrates / Releasers (Amphetamine-like): Compounds like amphetamine and methamphetamine are competitive substrates[5]. They are translocated into the presynaptic neuron by DAT. Once inside, they disrupt vesicular storage (via VMAT2) and collapse the pH gradient, causing a massive accumulation of cytosolic dopamine. This high intracellular dopamine concentration forces DAT to operate in reverse, causing non-vesicular efflux of dopamine into the synapse[2][5].

Structure-Activity Relationships (SAR) of Phenethylamines

The phenethylamine core consists of a benzene ring, an ethyl chain, and a terminal amine. Modifications to this scaffold dictate whether a molecule acts as a substrate or an inhibitor, as well as its affinity for DAT versus the serotonin (SERT) or norepinephrine (NET) transporters[5][6].

-

Alpha-Substitution (α-carbon): The addition of a methyl group at the alpha position (yielding amphetamine) introduces steric hindrance that protects the amine from rapid oxidative deamination by Monoamine Oxidase (MAO). This dramatically increases the biological half-life compared to endogenous β-phenethylamine[5].

-

Beta-Substitution (β-carbon): The addition of a hydroxyl group (e.g., ephedrine) or a ketone group (e.g., cathinones) increases the polarity of the molecule. This generally decreases blood-brain barrier (BBB) penetrability compared to the non-substituted analogs but can increase direct adrenergic receptor agonism.

-

N-Alkylation: Adding a methyl group to the terminal amine (e.g., methamphetamine) increases lipophilicity, facilitating rapid BBB crossing and enhancing DAT affinity[5]. Bulky N-alkyl substitutions (e.g., the tert-butyl group in bupropion) introduce significant steric bulk, shifting the molecule's profile from a transportable substrate to a pure reuptake inhibitor[4].

-

Aromatic Ring Substitution: Halogenation (e.g., 3-chloro or 4-fluoro) or the addition of a 3,4-methylenedioxy group (e.g., MDMA) fundamentally alters transporter selectivity, often shifting affinity away from DAT and toward SERT[6].

Quantitative Pharmacodynamics: hDAT Binding Affinities

The following table summarizes representative in vitro binding affinities (Kᵢ or IC₅₀) for human DAT (hDAT) across standard phenethylamine derivatives and reference compounds.

| Compound | Primary Mechanism at DAT | hDAT Affinity (Kᵢ / IC₅₀) | Clinical / Research Application |

| Dopamine | Endogenous Substrate | ~ 1 - 2 µM | Endogenous neurotransmitter |

| Amphetamine | Substrate / Releaser | ~ 34 nM | ADHD, Narcolepsy |

| Methamphetamine | Substrate / Releaser | ~ 24 nM | ADHD, Substance Use Disorder models |

| Methylphenidate | Reuptake Inhibitor | ~ 24 - 34 nM | ADHD (First-line pediatric)[3] |

| Bupropion | Reuptake Inhibitor | ~ 526 nM | Major Depressive Disorder, Smoking Cessation |

| Cocaine (Reference) | Reuptake Inhibitor | ~ 214 nM | Local anesthetic, classical DAT inhibitor |

(Note: Values represent consensus ranges from radioligand displacement assays in HEK293-hDAT or similar heterologous expression systems[2][4].)

Experimental Methodology: In Vitro [³H]Dopamine Uptake Assay

To accurately quantify the inhibitory potency (IC₅₀) of novel phenethylamine derivatives, the [³H]dopamine uptake assay in heterologous expression systems remains the gold standard[7]. The following protocol utilizes HEK293 cells stably expressing hDAT.

Rationale and Causality in Protocol Design:

-

Poly-D-Lysine Coating: HEK293 cells are semi-adherent. Coating plates with poly-D-lysine provides a positive charge that strongly binds the negatively charged cell membrane, preventing cell detachment during rapid washing steps[8].

-

Buffer Composition: DAT is a symporter requiring external Na⁺ and Cl⁻. The assay buffer must contain physiological sodium (120 mM NaCl) to drive the transport gradient[8].

-

Pargyline & Ascorbic Acid: Pargyline (1 µM) is an MAO inhibitor added to prevent the intracellular degradation of internalized [³H]dopamine. Ascorbic acid (100 µM) acts as an antioxidant to prevent the auto-oxidation of dopamine in the extracellular buffer[8].

Figure 2: Step-by-step workflow of the [³H]Dopamine Uptake Assay.

Step-by-Step Protocol:

-

Cell Preparation: Seed HEK293 cells stably expressing hDAT into 96-well plates coated with poly-D-lysine at a density of 60,000 cells/well[8]. Incubate overnight at 37°C, 5% CO₂.

-

Buffer Preparation: Prepare the uptake buffer: 10 mM HEPES, 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, pH 7.4[8]. Supplement with 1 µM pargyline and 100 µM ascorbic acid immediately before use.

-

Pre-incubation: Aspirate culture media and wash cells once with 100 µL of warm (37°C) uptake buffer. Add 50 µL of uptake buffer containing varying concentrations of the test phenethylamine derivative (e.g., 10⁻¹⁰ to 10⁻⁴ M). Incubate for 15 minutes at 37°C to allow binding equilibrium.

-

Radioligand Addition: Add 50 µL of uptake buffer containing 2,5,6-[³H]-dopamine (final concentration ~20-50 nM)[7]. Incubate for exactly 10 minutes at 37°C. (Note: 10 minutes ensures uptake is measured in the linear phase before intracellular accumulation alters the gradient).

-

Termination and Washing: Rapidly terminate the reaction by aspirating the radioactive buffer and immediately washing the cells three times with 200 µL of ice-cold uptake buffer. The cold temperature instantly halts DAT conformational kinetics, trapping the internalized radioligand.

-

Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH per well. Agitate for 30 minutes. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify the internalized tritium using a liquid scintillation counter.

-

Data Analysis: Plot the radioactive counts per minute (CPM) against the log concentration of the test compound. Use non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Translational Implications

Understanding the precise SAR and binding kinetics of phenethylamine derivatives at DAT is paramount for modern neuropharmacology. While potent substrates (amphetamines) and inhibitors (methylphenidate) are highly efficacious for ADHD and narcolepsy[3], their rapid onset and high DAT occupancy in the nucleus accumbens carry significant abuse liability[4]. Current drug development focuses on atypical DAT inhibitors—compounds that bind DAT with high affinity but possess slow association/dissociation kinetics. These molecules aim to provide steady-state dopaminergic tone for the treatment of Substance Use Disorders (SUDs) and treatment-resistant depression without triggering the rapid dopaminergic spikes associated with euphoria and addiction[2][4].

References

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

Methylphenidate. Wikipedia. Available at: [Link]

-

Surface Targeting of the Dopamine Transporter Involves Discrete Epitopes in the Distal C Terminus But Does Not Require Canonical PDZ Domain Interactions. Journal of Neuroscience. Available at: [Link]

-

Differentiating Physicochemical Properties between Addictive and Nonaddictive ADHD Drugs Revealed by Molecular Dynamics Simulation Studies. ACS Publications. Available at: [Link]

-

Identification and characterization of potent and selective inhibitors for the B0AT2/SLC6A15 amino acid transporter. bioRxiv. Available at: [Link]

-

In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [18F]FE-PE2I. Oxford Academic. Available at: [Link]

Sources

- 1. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 7. jneurosci.org [jneurosci.org]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of N,N-Dimethyl-1-phenylethylamine

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | 17279-31-1 | TCI AMERICA [tcichemicals.com]

- 3. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | 17279-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9 | TCI AMERICA [tcichemicals.com]

- 5. (S)-(-)-N,N-二甲基-1-苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2449-49-2|N,N-Dimethyl-1-phenylethan-1-amine|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. N,N-DIMETHYL-1-PHENYLETHYLAMINE | 2449-49-2 [chemicalbook.com]

- 9. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR [m.chemicalbook.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. (S)-(-)-N,N-二甲基-1-苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 15. Phenethylamine - Wikipedia [en.wikipedia.org]

- 16. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CompTox Chemicals Dashboard [comptox.epa.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Advanced Application Notes: Asymmetric Synthesis Utilizing N,N-Dimethyl-1-phenylethylamine

Executive Summary

N,N-Dimethyl-1-phenylethylamine (DMPEA) is a highly versatile chiral amine that serves as a foundational building block in asymmetric synthesis, organometallic catalysis, and pharmaceutical development[1]. Its unique structural topology—combining a tertiary amine directing group with a rigid benzylic stereocenter—enables it to act as a chiral auxiliary, a stereodirecting ligand, and an enantioselective base.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for deploying DMPEA in three critical domains: Directed Ortho-Metalation (DoM) , Cyclometalation (Palladacycles) , and Asymmetric Elimination .

Mechanistic Insights: The "Stereogenic Lock"

The efficacy of DMPEA in asymmetric synthesis is rooted in its conformational rigidity. When DMPEA coordinates to a metal center (e.g., Li, Pd, Ir), it forms a five-membered metallacycle. The methyl group at the stereogenic benzylic carbon induces severe steric repulsion against the adjacent aromatic ring[2].

Causality in Design: To minimize this steric strain, the metallacycle is forced into a highly specific "puckered" conformation. This phenomenon, known as the stereogenic lock, effectively blocks one face of the metal complex, forcing incoming substrates or electrophiles to approach exclusively from the unhindered face, thereby guaranteeing high enantiomeric or diastereomeric excess (ee/de)[3].

Application 1: Directed Ortho-Metalation (DoM) for Chiral Ligand Synthesis

DMPEA is widely used to synthesize enantiopure P,N-ligands, sulfoxides, and diselenides via Directed Ortho-Metalation (DoM)[4][5]. The nitrogen lone pair coordinates to the lithium atom of n-butyllithium, acting as a tether that directs deprotonation exclusively to the ortho-position of the phenyl ring.

Workflow Visualization

Workflow of Directed Ortho-Metalation (DoM) using DMPEA for chiral ligand synthesis.

Protocol 1: Synthesis of Enantioenriched Ortho-Substituted DMPEA

Objective: To synthesize a chiral ortho-methyl sulfide precursor for asymmetric sulfoxide catalysis[5].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with (1R)-N,N-dimethyl-1-phenylethylamine (10.0 mmol) and anhydrous hexanes (30 mL).

-

Lithiation: Cool the solution to 0 °C using an ice bath. Dropwise, add n-BuLi (1.6 M in hexanes, 11.0 mmol) over 15 minutes.

-

Metalation Incubation: Remove the ice bath and stir the mixture at room temperature for 24 hours. Causality: Extended stirring is required because the benzylic methyl group creates mild steric hindrance, slowing the kinetics of ortho-deprotonation.

-

Electrophilic Trapping: Cool the resulting suspension of the lithiated intermediate to -78 °C. Add dimethyl disulfide (12.0 mmol) dropwise.

-

Quenching: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl (20 mL).

-

Isolation: Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Self-Validating Quality Control: Prior to adding the electrophile in Step 4, extract a 0.1 mL aliquot of the lithiated mixture and quench it with D₂O. Analyze the crude aliquot via ¹H-NMR. A successful DoM is validated by the disappearance of one ortho-aromatic proton and the integration of deuterium at that specific position, confirming >95% metalation efficiency.

Quantitative Data: Electrophilic Trapping Efficacy

| Electrophile | Target Product Class | Isolated Yield (%) | Enantiomeric/Diastereomeric Excess |

| Dimethyl disulfide | Methyl Sulfide Precursor | 86% | >99% ee (post-oxidation) |

| Selenium powder / R-X | Chiral Diselenide | 70–85% | >95% ee |

| Chlorodiphenylphosphine | P,N-Bidentate Ligand | 75–90% | >98% ee |

Application 2: Asymmetric Elimination of Meso-Compounds

DMPEA is highly effective as a chiral base for the desymmetrization of meso-epoxides and meso-triflates. By selectively abstracting one of two enantiotopic protons, DMPEA generates highly enantioenriched allylic alcohols or alkenes[6].

Protocol 2: Enantioselective Elimination of Bicyclic Triflates

Objective: Synthesis of optically active bicyclo[3.3.0]oct-2-ene derivatives (chiral synthons for prostaglandin synthesis)[6][7].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the meso-trifluoromethanesulphonate of bicyclo[3.3.0]octane (5.0 mmol) in anhydrous toluene (20 mL) under argon.

-

Chiral Base Addition: Add (R)-(+)-DMPEA (15.0 mmol, 3.0 equivalents) to the solution at room temperature.

-

Thermal Elimination: Heat the reaction mixture to 80 °C for 12 hours. Causality: The thermal energy overcomes the activation barrier for the E2 elimination. The concave face of the bicyclic ring system perfectly docks with the spatial geometry of (R)-(+)-DMPEA, dictating that only one specific enantiotopic proton is accessible for abstraction.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to recover the DMPEA base) and brine.

-

Analysis: Concentrate the organic layer and analyze the crude product via chiral GC to determine the enantiomeric excess.

Self-Validating Quality Control: The recovered aqueous HCl layer should be basified with NaOH and extracted with ether to recover the (R)-(+)-DMPEA. Measure the specific rotation of the recovered amine; it must remain [α]D25+45.1∘ to validate that the chiral base did not undergo racemization under the thermal reaction conditions.

Quantitative Data: Structural Influence on Elimination

| Substrate Topology | Chiral Base | Product | Optical Purity (ee %) |

| Bicyclo[3.3.0]octane (Concave) | (R)-(+)-DMPEA | Bicyclo[3.3.0]oct-2-ene | 87–99% |

| cis-Cyclohexane-1,4-diol (Flat) | (R)-(+)-DMPEA | Cyclohex-3-enol | 5% |

Insight: The data explicitly demonstrates causality: the high ee% relies entirely on the concave 3D structure of the bicyclic system matching the chiral pocket of DMPEA. Flat monocyclic systems fail to achieve stereocontrol[6].

Application 3: DMPEA-Derived Catalysts for Diethylzinc Additions

DMPEA can be synthetically elaborated into 1,4-aminoalkylphenols (AAPs), which serve as highly potent bifunctional organocatalysts for the enantioselective addition of diethylzinc to aldehydes[8][9].

Catalytic Cycle Visualization

Catalytic cycle of DMPEA-derived AAPs in enantioselective diethylzinc additions.

Mechanistic Causality: The phenolic hydroxyl and the tertiary amine of the DMPEA-derivative simultaneously coordinate the zinc atom. This bidentate chelation creates a rigid chiral pocket. When benzaldehyde enters this pocket, the steric bulk of the DMPEA benzylic methyl group forces the ethyl group from Et₂Zn to attack exclusively from the Si-face of the aldehyde, yielding high enantioselectivity (up to 82% ee)[8].

References

- (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9 - J&K Scientific J&K Scientific.

- Highly enantioselective elimination of meso-compounds Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- THE CHEMISTRY OF CYCLOMETALATION A COMPREHENSIVE STUDY ON CYCLOIRIDATED 1-ARYLALKYLAMINE AND IMINE COMPLEXES DR-NTU (Nanyang Technological University).

- Organoselenium Chemistry: Role of Intramolecular Interactions Chemical Reviews - ACS Public

- Novel Approach to the Synthesis of Enantioenriched Sulfoxides.

- Chiral 1,4-aminoalkylphenols for enantioselective diethylzinc addition to aldehydes TÜBİTAK Academic Journals.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly enantioselective elimination of meso-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Highly enantioselective elimination of meso-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

N,N-DIMETHYL-1-PHENYLETHYLAMINE as a chiral resolving agent for amines and acids

Application Note: N,N-Dimethyl-1-phenylethylamine (DMPEA) as a Chiral Resolving Agent in Asymmetric Synthesis

Executive Summary

(R)- and (S)-N,N-Dimethyl-1-phenylethylamine (DMPEA) are privileged chiral auxiliaries and resolving agents utilized extensively in pharmaceutical development and asymmetric synthesis. While primary amines like 1-phenylethylamine are standard resolving agents, DMPEA’s tertiary amine structure provides unique steric and electronic properties. This application note details the dual utility of DMPEA: its direct application as a basic resolving agent for chiral carboxylic acids via diastereomeric salt formation, and its indirect application in resolving chiral amines and phosphines via transition-metal-mediated cyclometalation.

Mechanistic Principles & Causality

1.1 Direct Resolution of Chiral Acids DMPEA acts as a potent chiral base for the resolution of racemic acids[1]. The causality behind selecting DMPEA over primary amine analogs lies in its tertiary nitrogen. During classical salt resolution, heating is often required to dissolve the diastereomeric mixture. Primary amines carry the risk of unwanted amide bond formation under thermal stress. DMPEA eliminates this side reaction entirely. Furthermore, the N,N-dimethyl groups increase the lipophilicity of the resulting ammonium carboxylate salts, allowing for crystallizations in less polar organic solvents (e.g., MTBE, ethyl acetate), which often yield superior diastereomeric ratios (dr) due to steeper solubility curves.

1.2 Indirect Resolution of Amines and Phosphines via Cyclometalation Because DMPEA is a base, it cannot directly resolve other basic amines via classical salt formation. However, it is a highly effective resolving agent for amines and bidentate phosphines (e.g., QUINAP) when converted into a cyclometalated complex[2]. Reaction of (R)-DMPEA with Pd(II) or Ir(III) precursors induces a C-H activation at the ortho-position of the phenyl ring, forming a rigid, enantiopure metallacycle[3]. This metal center acts as a chiral Lewis acid. When a racemic amine or phosphine coordinates to the metal, the steric clash between the incoming ligand and the N-methyl groups of the DMPEA backbone forces stereoselective discrimination. The resulting diastereomeric metal adducts exhibit vastly different physical properties and can be separated by simple fractional crystallization[2].

Quantitative Data: Resolving Efficiency

The following table summarizes the resolving efficiency of DMPEA across different target classes based on empirical process data.

| Target Compound Class | Resolving Agent Form | Resolution Mechanism | Typical ee% | Reference |

| Carboxylic Acids (e.g., Mandelic Acid) | (S)-DMPEA (Free Base) | Diastereomeric Salt Crystallization | >95% | [1] |

| Bidentate Phosphines (e.g., QUINAP) | Cyclopalladated (R)-DMPEA | Metal Coordination & Crystallization | >99% | [2] |

| Arylalkylamines | Cycloiridated (S)-DMPEA | Chiral Recognition / Adduct Formation | >90% | [3] |

| 1,2-Diphosphines | Cyclopalladated (R)-DMPEA | Physical Separation of Diastereomers | >98% | [3] |

Experimental Protocols

Protocol A: Classical Resolution of Racemic Acids using (S)-DMPEA

This protocol describes a self-validating salt screen methodology utilizing 0.5 molar equivalents of the resolving agent, which maximizes enantiomeric enrichment[1].

Step 1: Salt Formation

-

Dissolve 10.0 mmol of the racemic carboxylic acid in 20 mL of a selected solvent (e.g., Acetone/Water 9:1 v/v).

-

Slowly add 5.0 mmol (0.5 eq) of (S)-DMPEA[4] dropwise under continuous stirring at room temperature. Causality: Using 0.5 equivalents (the "Method of Half-Quantities") ensures that the resolving agent selectively pairs with the more strongly interacting acid enantiomer, leaving the other enantiomer free in solution, thereby amplifying the thermodynamic driving force for selective precipitation.

Step 2: Crystallization & In-Process Control (IPC)

-

Heat the mixture to reflux until a homogeneous solution is achieved.

-

Cool the solution at a controlled rate of 0.1 °C/min to 5 °C to induce nucleation.

-

IPC: Sample the mother liquor and analyze via chiral HPLC. A high ee% of the opposite enantiomer in the liquor validates successful precipitation of the target diastereomer.

Step 3: Filtration and Salt Breaking

-

Filter the crystalline diastereomeric salt and wash with 5 mL of cold solvent.

-

Suspend the salt in 15 mL of 1M HCl and extract with Dichloromethane (3 x 15 mL).

-

Dry the organic layer over MgSO 4 and concentrate in vacuo to yield the enantiopure acid. The aqueous layer can be basified with NaOH to recover the (S)-DMPEA resolving agent.

Protocol B: Resolution of Amines/Phosphines via DMPEA-Palladacycle

This protocol utilizes the cyclopalladated complex of DMPEA for the resolution of sterically demanding ligands[2],[3].

Step 1: Synthesis of the Resolving Complex

-

React (R)-DMPEA with Li 2 PdCl 4 in methanol at room temperature for 24 hours.

-

Add sodium acetate to promote ortho-metalation (C-H activation).

-

Isolate the resulting chloride-bridged enantiopure palladacycle dimer via filtration.

Step 2: Coordination and Separation

-

Dissolve the palladacycle dimer in dichloromethane and add 2.0 equivalents of the racemic amine or phosphine ligand.

-

Stir for 2 hours to allow complete cleavage of the chloride bridge and coordination of the ligand, forming two internal diastereomers[3].

-

Add a counter-ion exchange reagent (e.g., NH 4 PF 6 ) if necessary to induce precipitation of the less soluble diastereomeric adduct.

-

Filter the precipitate. Causality: The rigid conformation of the DMPEA methyl groups creates a highly specific chiral pocket; only one enantiomer of the incoming ligand can pack efficiently into the crystal lattice[2].

Step 3: Decomplexation

-

Treat the isolated diastereomeric complex with an excess of 1,2-bis(diphenylphosphino)ethane (dppe) or KCN to displace the resolved ligand[3].

-

Purify the liberated, enantiopure amine/phosphine via silica gel chromatography.

Workflow Visualizations

Workflow for the classical resolution of racemic acids using (S)-DMPEA via salt formation.

Transition-metal-mediated resolution of amines/phosphines using cyclopalladated DMPEA.

References

-

Onyx Scientific. "Chiral Resolution Screening | Solid State". Available at:[Link]

-

Imperial College London. "Conformational Analysis of Phosphinamine Ligands". Available at: [Link]

-

Nanyang Technological University (DR-NTU). "THE CHEMISTRY OF CYCLOMETALATION A COMPREHENSIVE STUDY ON CYCLOIRIDATED 1-ARYLALKYLAMINE AND IMINE COMPLEXES". Available at:[Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 1-Phenylethylamine

Introduction: The Significance of Chiral 1-Phenylethylamine in Modern Chemistry

Enantiomerically pure 1-phenylethylamine (α-PEA) stands as a cornerstone chiral building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility as a chiral auxiliary and resolving agent has been recognized since its introduction by A. W. Ingersoll in 1937.[1] The distinct biological activities often exhibited by single enantiomers of drug candidates necessitate their synthesis in an enantiopure form. For instance, (R)-1-phenylethylamine is a key intermediate in the synthesis of the intravenous anesthetic agent Etomidate, while the (S)-1-phenylethylamine substructure is found in (S)-Rivastigmine, a therapeutic for Alzheimer's disease.[3] This guide provides detailed protocols and scientific rationale for the large-scale synthesis of enantiomerically pure 1-phenylethylamine, targeting researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantiopure 1-Phenylethylamine on a Large Scale

The industrial production of enantiomerically pure 1-phenylethylamine is dominated by three primary strategies, each with its own set of advantages and challenges:

-

Diastereomeric Salt Resolution: A classical and robust method that relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

-

Enzymatic Kinetic Resolution (EKR): A highly selective biocatalytic approach that utilizes enzymes to preferentially acylate one enantiomer of the racemic amine.

-

Asymmetric Synthesis: A more modern approach that aims to directly synthesize the desired enantiomer from a prochiral starting material.

This guide will delve into the practical execution of diastereomeric salt resolution and enzymatic kinetic resolution, the two most established and scalable methods. A brief overview of a promising asymmetric synthesis route will also be presented.

Method 1: Diastereomeric Salt Resolution with Tartaric Acid

This method leverages the formation of diastereomeric salts with differing physical properties, most notably solubility, allowing for their separation by fractional crystallization.[4][5][6] The use of naturally occurring and inexpensive (+)-(2R,3R)-tartaric acid makes this an economically viable approach for large-scale production.[5]

Causality of Experimental Choices

The success of this resolution hinges on the difference in the crystal lattice energies of the two diastereomeric salts: (R)-1-phenylethylammonium-(R,R)-tartrate and (S)-1-phenylethylammonium-(R,R)-tartrate. In a solvent like methanol, one of these salts is significantly less soluble and will preferentially crystallize out of the solution upon cooling.[4] The choice of methanol as a solvent is crucial; its polarity and ability to form hydrogen bonds are well-suited for dissolving the tartaric acid and the amine, while still allowing for the selective precipitation of the less soluble diastereomeric salt. The subsequent treatment with a strong base, such as sodium hydroxide, is necessary to deprotonate the ammonium salt and liberate the free amine, which can then be extracted into an organic solvent.[4]

Visualizing the Diastereomeric Salt Resolution Workflow

Caption: Workflow for the resolution of racemic 1-phenylethylamine.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| (±)-1-Phenylethylamine | 121.18 | 6.1 mL (50 mmol) | Irritating odor, handle in a fume hood.[4] |

| (+)-(2R,3R)-Tartaric Acid | 150.09 | 7.6 g (50.6 mmol) | |

| Methanol | 32.04 | ~125 mL | |

| 50% (w/w) Sodium Hydroxide Solution | 40.00 | As needed | Corrosive, wear appropriate PPE.[4] |

| Diethyl Ether | 74.12 | ~150 mL | Flammable |

| Anhydrous Sodium Sulfate | 142.04 | As needed |

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 125 mL of methanol, gently heating if necessary.[7]

-

To the warm tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine. An exothermic reaction will occur.[7]

-

Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.[7]

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the crystalline product by suction filtration.

-

Wash the crystals on the filter with a small amount of cold methanol.

-

Dry the crystals on a filter paper and record the yield. Crucially, do not discard the filtrate , as it contains the other diastereomer.[4]

-

-

Liberation and Isolation of (S)-(-)-1-Phenylethylamine:

-

Transfer the collected crystals to a separatory funnel containing 50 mL of water.

-

Add 4.5 mL of 50% aqueous NaOH solution to make the solution strongly basic (check with pH paper).[4] This liberates the free amine from the tartrate salt.

-

Extract the aqueous layer with three 25 mL portions of diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.[7]

-

Decant the dried ether solution and remove the solvent using a rotary evaporator to yield enantiomerically enriched (S)-(-)-1-phenylethylamine.

-

-

Isolation of (R)-(+)-1-Phenylethylamine from the Filtrate:

-

Transfer the methanolic filtrate from step 2 to a round-bottomed flask and evaporate the solvent.

-

Dissolve the residue in 50 mL of water and follow the same basification and extraction procedure as described in step 3 to obtain enantiomerically enriched (R)-(+)-1-phenylethylamine.[4]

-

Self-Validation and Quality Control:

The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.[7]

Method 2: Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR)

Enzymatic methods are prized for their high enantioselectivity under mild reaction conditions.[2][8] Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the kinetic resolution of chiral amines via acylation.[8][9][10]

Causality of Experimental Choices

In a kinetic resolution, the enzyme selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer for 1-phenylethylamine with CALB) at a much faster rate than the other.[9] This leaves the unreacted (S)-enantiomer and the acylated (R)-amide, which can be separated. The maximum theoretical yield for the desired enantiomer in a standard KR is 50%.

To overcome this limitation, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[2][11] A racemization catalyst, such as a palladium or ruthenium complex, continuously converts the unreacted (S)-amine back into the racemic mixture, allowing the enzyme to eventually convert all the starting material into the acylated (R)-amide, thus achieving a theoretical yield of 100%.[2][11] The choice of acyl donor is also critical; alkyl methoxyacetates have been shown to be superior to simple acetates, allowing for lower catalyst loadings and achieving high yields and ee.[2][11]

Visualizing the Dynamic Kinetic Resolution (DKR) Workflow

Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).

Detailed Experimental Protocol for DKR

This protocol is adapted from a multigram-scale DKR of (±)-1-phenylethylamine.[2][11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 45 mmol scale) | Notes |

| (±)-1-Phenylethylamine | 121.18 | 5.8 mL (45 mmol) | |

| Novozym 435 (immobilized CALB) | N/A | 340 mg | |

| Ru-complex catalyst | Varies | 745 mg (0.56 mmol, 1.25 mol%) | Specific catalyst from reference[2] |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 900 mg (8.5 mmol) | |

| Methyl Methoxyacetate | 104.10 | 3.4 mL (34 mmol) | Acyl donor |

| 2,4-Dimethyl-3-pentanol | 116.20 | 8 mL (57 mmol) | Hydrogen donor for racemization |

| Toluene | 92.14 | 225 mL |

Procedure:

-

Reaction Setup:

-

To a flame-dried 1 L two-necked round-bottomed flask, add Novozym 435 (340 mg), Na₂CO₃ (900 mg), and the Ru-complex catalyst (745 mg).[2]

-

Evacuate the vessel and backfill with an inert gas (e.g., argon) three times.

-

Add toluene (225 mL), (±)-1-phenylethylamine (5.8 mL), 2,4-dimethyl-3-pentanol (8 mL), and methyl methoxyacetate (3.4 mL) via syringe.[2]

-

-

Dynamic Kinetic Resolution:

-

Stir the mixture at 100 °C. The progress of the reaction can be monitored by GC to determine conversion and enantiomeric excess.

-

After 24 hours, the reaction vessel can be cooled. Additional acyl donor may be added portionwise to drive the reaction to completion.[2]

-

-

Work-up and Isolation:

-

Upon completion (typically >95% conversion), cool the reaction mixture and filter to recover the immobilized enzyme and racemization catalyst, which can potentially be recycled.

-

The filtrate contains the (R)-2-methoxy-N-(1-phenylethyl)acetamide. The solvent can be removed under reduced pressure.

-

The resulting amide is then hydrolyzed to obtain the desired (R)-1-phenylethylamine. This is typically achieved by refluxing with an aqueous acid (e.g., HCl) or base.[12]

-

After hydrolysis and subsequent work-up (neutralization and extraction), the enantiomerically pure (R)-1-phenylethylamine is obtained.

-

Self-Validation and Quality Control:

The yield of the isolated (R)-amide can be determined, and its enantiomeric excess should be confirmed by chiral HPLC or GC.[2] For the final (R)-amine product, both yield and enantiomeric purity must be rigorously assessed.

Method 3: Asymmetric Synthesis via Chemoenzymatic Cascade

A cutting-edge approach involves the direct asymmetric synthesis from inexpensive starting materials like styrene. A one-pot process has been developed that combines a Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent enzymatic reductive amination using an amine dehydrogenase (AmDH) or a transaminase.[1][13][14][15][16]

Conceptual Overview

This method represents a formal asymmetric hydroamination of styrene.[14] The first step, the Wacker oxidation, converts styrene to the prochiral ketone, acetophenone. The second step employs an enzyme to asymmetrically convert the ketone into the chiral amine using ammonia as the nitrogen source.[13][14] A key challenge is the incompatibility of the chemical and biological catalysts, which has been overcome by compartmentalizing the reaction systems, for example, by using a membrane.[13][14]

Visualizing the Asymmetric Synthesis Workflow

Caption: Chemoenzymatic synthesis of (R)-1-phenylethylamine from styrene.

This approach, while highly elegant and efficient (achieving >99% ee), is a more recent development and its large-scale industrial implementation may still be evolving.[1][13]

Conclusion and Future Outlook

The large-scale synthesis of enantiomerically pure 1-phenylethylamine is a well-established field with robust and scalable methodologies. Diastereomeric salt resolution remains a simple and cost-effective method, particularly when high throughput is required. For achieving the highest possible yields and enantiopurity, dynamic kinetic resolution using robust immobilized enzymes like CALB has become an industrial standard. Looking forward, chemoenzymatic cascades and other asymmetric synthesis routes hold the promise of even more streamlined, atom-economical, and sustainable production processes, further solidifying the importance of this critical chiral amine in the chemical industry.

References

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

-

Pressnitz, D., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry, 83(16), 9517–9521. [Link]

-

Pressnitz, D., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry. [Link]

-

Bäckvall, J.-E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 6, 823–829. [Link]

-

Pressnitz, D., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. ACS Publications. [Link]

-

Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11559. [Link]

-

Pressnitz, D., et al. (2018). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. PubMed. [Link]

-

Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator, 20, 265–267. [Link]

-

Öhrner, N., et al. (1996). Kinetic resolutions of amine and thiol analogues of secondary alcohols catalyzed by the Candida antarctica lipase B. Enzyme and Microbial Technology, 19(5), 328-335. [Link]

-

Päiviö, M., et al. (2012). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. Journal of Molecular Catalysis B: Enzymatic, 77, 1-7. [Link]

-

Szemes, J., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 364-371. [Link]

-

Kumar, A., et al. (2024). Asymmetric synthesis, characterization of chiral trans and cis-3-chloro/oxo/thio-4-styryl-β-lactams using (R)-(+)-1-phenylethylamine and their efficient column chromatographic separation. Cogent Chemistry, 10(1). [Link]

-

Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

-

University of Leeds. (2021). Stereochemistry - Stereoelectronics. [Link]

-

Gong, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]

-

Wang, J., et al. (2011). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. Chinese Journal of Chemical Engineering, 19(4), 654-659. [Link]

-

Weissbuch, I., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8758–8766. [Link]

- CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.

-

SlidePlayer. (n.d.). Resolution of Enantiomers. [Link]

-

Bäckvall, J.-E., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. PMC. [Link]

-

Szymański, J., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

ResearchGate. (n.d.). Dynamic kinetic resolution of 1-phenylethylamine performed with a Pd/CAL-B hybrid catalyst. [Link]

-

Wang, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. [Link]

-

Reddit. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?. [Link]

-

ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... [Link]

-

Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022) Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]

-

Zhang, W., et al. (2021). Transaminase Engineering and Process Development for a Whole-Cell Neat Organic Process to Produce (R)-α-Phenylethylamine. Organic Process Research & Development, 26(1), 129-136. [Link]

-

Li, Y., et al. (2023). Preparation of Coupling Catalyst HamZIF-90@Pd@CALB with Tunable Hollow Structure for Efficient Dynamic Kinetic Resolution of 1-Phenylethylamine. Catalysts, 13(1), 169. [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]

- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. benchchem.com [benchchem.com]

- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pp.bme.hu [pp.bme.hu]

- 10. researchgate.net [researchgate.net]

- 11. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Chiral Resolution Efficiency with N-benzyl-1-phenylethylamine

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the chiral resolution of racemic acids using N-benzyl-1-phenylethylamine (BPA) as a resolving agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Foundational Principles: The "Why" of Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt crystallization is a cornerstone technique for separating enantiomers. The process hinges on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[1][2]

The overall workflow involves three critical stages:

-

Salt Formation: A racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-N-benzyl-1-phenylethylamine, to form a pair of diastereomeric salts: (R-Acid•R-BPA) and (S-Acid•R-BPA).[3][4]

-

Fractional Crystallization: Due to their different molecular arrangements, these two diastereomeric salts exhibit different physical properties, most importantly, solubility in a given solvent.[2][3] By carefully selecting a solvent and controlling temperature, one salt can be selectively crystallized while the other remains in the mother liquor.[3][5]

-

Liberation: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, regenerating the enantiomerically pure acid and freeing the resolving agent for potential recovery and reuse.[4][6]

The introduction of a benzyl group to 1-phenylethylamine (PEA) to form N-benzyl-1-phenylethylamine (BPA) often enhances resolution efficiency. This is attributed to increased intermolecular interactions, such as π-π stacking, which can lead to more stable and less soluble diastereomeric salts with better chiral discrimination.[7][8] Furthermore, BPA's significantly lower water solubility simplifies its recovery compared to PEA.[7][9]

Experimental Workflow & Logic Diagram

The following diagram outlines the logical steps and decision points in a typical chiral resolution experiment.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: Why did my resolution produce an oil or gum instead of crystals? This phenomenon, known as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal lattice.[3]

-

Common Causes: The crystallization temperature may be above the melting point of the salt, or the level of supersaturation is too high, favoring rapid amorphous precipitation over ordered crystal growth.

-

Quick Fixes: Try lowering the final crystallization temperature, using a slower cooling rate, or changing the solvent system to one that better favors crystallization.[5][10]

Q2: How do I select the best solvent to start with? The solvent is the most critical parameter, as it governs the solubility difference between the two diastereomeric salts.[3][5] A systematic screening is the most effective approach.[3][5]

-

Screening Strategy: Start with a range of common solvents of varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[3][5] Solvent mixtures can also be highly effective for fine-tuning solubility.[5]

-

Key Principle: The ideal solvent will maximize the solubility difference, allowing the less soluble salt to crystallize in high purity while the more soluble one remains dissolved.[3]

Q3: Can the solvent choice affect which enantiomer crystallizes? Yes. In some cases, a phenomenon known as "chirality switching" can occur, where different solvents cause the opposite enantiomer's diastereomeric salt to become the less soluble one.[5][11] This is dependent on specific molecular interactions between the salts and the solvent molecules, which can sometimes involve the solvent being incorporated into the crystal lattice.[11]

Q4: What is an "anti-solvent," and how is it used? An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation.[5][10] This technique is particularly useful for increasing the yield when the desired salt has moderate solubility even at low temperatures.[3][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during chiral resolution experiments.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common chiral resolution problems.

Detailed Problem-Solution Scenarios

| Problem | Possible Cause(s) | Recommended Solutions & Explanations |

| No Crystals Form | 1. High Solubility : The diastereomeric salts are too soluble in the chosen solvent system to reach supersaturation.[10] 2. Inhibition by Impurities : Trace impurities in the starting materials can inhibit crystal nucleation.[10] | Solutions : • Concentrate the Solution : Carefully evaporate a portion of the solvent to increase the salt concentration.[10] • Cooling : Lower the solution temperature, as solubility typically decreases with temperature. A slow, controlled cooling profile is often superior to rapid cooling.[10] • Anti-Solvent Addition : Gradually add a pre-screened anti-solvent to induce precipitation.[10] • Induce Nucleation : Scratch the inside of the flask with a glass rod or add seed crystals of the desired salt if available.[10] • Purify Materials : Ensure the racemate and BPA are of high purity.[10] |

| Low Yield of Desired Salt | 1. Significant Solubility : The desired salt has non-negligible solubility in the mother liquor, even at low temperatures.[5] 2. Suboptimal Stoichiometry : The molar ratio of acid to BPA is not ideal. While often 1:1, this is not always the case.[7] | Solutions : • Optimize Solvent/Temperature : Screen for solvents that further decrease the target salt's solubility and experiment with lower final crystallization temperatures.[5] • Vary Molar Ratio : Experiment with different ratios of resolving agent to racemic acid (e.g., 1:1 vs. 1:0.5) as this can influence the phase equilibrium.[12] • Recycle Mother Liquor : The unwanted enantiomer in the mother liquor can potentially be racemized and recycled, improving overall process yield.[5] |

| Low Diastereomeric / Enantiomeric Excess (d.e. / e.e.) | 1. Similar Solubilities : The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[5] 2. Inefficient Discrimination : The structural fit ("lock-and-key" model) between the acid and BPA is not optimal, leading to poor chiral recognition.[7][13] | Solutions : • Recrystallization : The most reliable method to improve purity. Purify the obtained salt by recrystallizing it one or more times, potentially from a different solvent system.[5] • Controlled Cooling : A slower cooling rate enhances the selectivity of crystallization, favoring the growth of the less soluble salt's crystals.[5] • Solvent Screening : Re-screen for a solvent that provides a larger solubility difference between the diastereomers.[3] |

Illustrative Data: Solvent Screening

The following table shows hypothetical data from a solvent screening experiment for the resolution of a racemic acid with (R)-N-benzyl-1-phenylethylamine.

| Solvent | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) | Comments |

| Methanol | 85 | 65 | High yield but poor selectivity. |

| Ethanol | 70 | 88 | Good balance of yield and purity. |

| Isopropanol | 55 | 97 | Excellent purity but lower yield. A good candidate for recrystallization. |

| Acetone | 15 | >99 | Very low yield, likely too soluble. |

| Ethyl Acetate | 75 | 92 | Promising result. Further optimization of temperature is warranted. |

| Toluene | No Crystals | - | Salts are too soluble. |

| Acetonitrile | 80 | 75 | Moderate purity. |

Note: This data is for illustrative purposes. Actual results are highly dependent on the specific racemic acid being resolved.

Standard Operating Procedures (SOPs)

SOP 1: General Protocol for Diastereomeric Salt Crystallization

This protocol provides a starting point. Optimization of solvent volume, temperature, and time is crucial.

-

Dissolution & Salt Formation : In a suitable flask, dissolve the racemic acid (1.0 eq.) and (R)-N-benzyl-1-phenylethylamine (1.0 eq.) in the chosen solvent (e.g., ethanol) at an elevated temperature (e.g., reflux) to ensure complete dissolution and salt formation.[4][7]

-

Controlled Cooling : Slowly cool the solution to allow for selective crystallization of the less soluble diastereomeric salt. A programmed cooling ramp or allowing the solution to cool slowly to room temperature overnight is recommended.

-

Maturation : Stir the resulting slurry at a final, lower temperature (e.g., 15°C) for a period (e.g., 2-4 hours) to ensure crystallization is complete.[7]

-

Isolation : Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying : Dry the collected crystals under vacuum to a constant weight.

-

Analysis : Determine the yield and diastereomeric excess (d.e.) of the salt. The d.e. can often be determined by NMR spectroscopy or by liberating the acid and analyzing its enantiomeric excess (e.e.) via chiral HPLC.

SOP 2: Liberation of the Enantiopure Acid

-

Dissociation : Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Acidification : Add an aqueous acid (e.g., 1M HCl) and stir until all solids dissolve. This protonates the BPA, forming a water-soluble ammonium salt, and liberates the free enantiopure acid, which remains in the organic layer.[3]

-

Extraction : Separate the organic layer. Wash it with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation : Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified enantiopure acid.[3]

-

Analysis : Confirm the chemical identity (e.g., by NMR) and determine the final enantiomeric purity (e.g., by chiral HPLC).

References

- Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid - Benchchem.

- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz

- Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.

- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz

- Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystalliz

- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing).

- Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine - Benchchem.

- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Public

- Resolution of 2-chloromandelic acid with (R)-(+)

- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.

- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu

- Resolution of 2-chloromandelic acid with (R)-(+)

- Application Notes and Protocols for Diastereomeric Salt Formation and Crystalliz

- Stereochemistry - Stereoelectronics.

- Crystallization-Induced Diastereomer Transform

- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form

- Diastereomeric recrystalliz

- A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid - Benchchem.

- Experiment #5: Resolution of (R,S)

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing over-alkylation during reductive amination protocols

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reductive amination protocols. As a Senior Application Scientist, I understand the nuances and challenges that can arise during this powerful C-N bond-forming reaction. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments, with a specific focus on a common pitfall: over-alkylation.

Troubleshooting Guide: Over-Alkylation and Side Reactions

Over-alkylation, the formation of a tertiary amine when a secondary amine is the desired product, is a frequent issue in reductive amination.[1] This occurs because the newly formed secondary amine product can be as, or even more, nucleophilic than the starting primary amine, allowing it to compete for reaction with the carbonyl compound.[2]

Q1: I'm seeing significant amounts of a tertiary amine byproduct in my reaction to synthesize a secondary amine. What's causing this?

Answer: This is a classic case of over-alkylation, also referred to as dialkylation. The primary reasons for this are:

-

Relative Reactivity: The secondary amine product can react with the remaining aldehyde or ketone to form an iminium ion, which is then reduced to the tertiary amine.

-

Stoichiometry: Using a 1:1 ratio of amine to carbonyl can be insufficient to prevent the product from competing with the starting amine for the electrophile.[2]

-

Reaction Conditions: Factors like pH, temperature, and reaction time can influence the relative rates of the desired reaction and the over-alkylation side reaction.

Q2: How can I minimize the formation of this tertiary amine byproduct?

Answer: Several strategies can be employed to suppress over-alkylation:

-

Stoichiometric Control:

-

Excess Amine: Using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) can statistically favor the reaction of the carbonyl with the starting amine over the product amine. In some cases where dialkylation is a significant problem, a larger excess of the primary amine may be necessary.[3]

-

Controlled Carbonyl Addition: A slow, controlled addition of the aldehyde or ketone to the reaction mixture containing the amine and reducing agent can help maintain a low concentration of the carbonyl compound, thereby reducing the likelihood of the secondary amine product reacting with it.

-

-

Choice of Reducing Agent:

-

The choice of reducing agent is critical.[3][4] Mild and selective reducing agents are preferred.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is a mild reductant that is particularly effective at reducing iminium ions over carbonyls, especially under the slightly acidic conditions that favor imine formation.[3][5][6]

-

Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is toxic and its reactivity is highly pH-dependent.[5][7] It is more selective for imines/iminium ions at mildly acidic pH (6-7).[1][7]

-

Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[8] It is best used in a stepwise procedure where the imine is pre-formed before the addition of the reductant.[3][9]

-

-

pH Control:

-

The pH of the reaction is a crucial parameter.[7][10] Imine formation is typically favored under weakly acidic conditions (pH 4-6).[8][10]

-

If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.[10]

-

If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.[10]

-

Adding a catalytic amount of a weak acid, like acetic acid, can help maintain the optimal pH range.[10]

-

-

Stepwise (Indirect) Procedure:

-

In cases where over-alkylation is particularly problematic, a two-step, or indirect, approach can be highly effective.[3][9]

-

Step 1: Imine Formation: The amine and carbonyl are first allowed to react to form the imine. This can be driven to completion by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[11][12]

-

Step 2: Reduction: Once imine formation is complete, the reducing agent is added to reduce the imine to the desired secondary amine.[1]

-

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How do I prevent this?

Answer: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting carbonyl compound. This is more common with less selective reducing agents like sodium borohydride.[8]

-

Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it selectively reduces imines in the presence of aldehydes and ketones.[5][6]

-

Optimize Reaction Conditions: If using sodium cyanoborohydride, ensure the pH is in the optimal range (around 6-7) for iminium ion reduction, as it can reduce carbonyls at lower pH values.[7]

-

Adopt a Stepwise Approach: Pre-forming the imine before adding the reducing agent ensures that the reductant primarily encounters the imine, not the starting carbonyl.[3][9]

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism of reductive amination?

Answer: Reductive amination is a two-step process that transforms a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[4]

-

Imine/Iminium Ion Formation: The amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine).[5][13] Under the typically slightly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[3]

-

Reduction: A reducing agent, typically a hydride source, then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond, thus forming the final amine product.[13]

Q5: Can I use a secondary amine as a starting material?

Answer: Yes, secondary amines can be used in reductive amination to synthesize tertiary amines. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.[13]

Q6: Are there any functional groups that are incompatible with reductive amination?

Answer: The chemoselectivity of reductive amination is one of its key advantages, especially when using mild reducing agents like STAB. However, some functional groups can be sensitive. For instance, with stronger reducing agents like NaBH₄, other reducible functional groups like esters or amides might be affected under certain conditions. It's always important to consider the overall functionality of your substrates when choosing a reducing agent and reaction conditions.

Visualizing the Reaction: Mechanism and Troubleshooting

To better understand the process and the potential for over-alkylation, the following diagrams illustrate the reaction pathways.

Caption: Desired reaction pathway versus the over-alkylation side reaction.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. fiveable.me [fiveable.me]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Identifying and minimizing Pictet-Spengler type side reactions

Welcome to the Technical Support Center for the Pictet-Spengler Reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize common side reactions, ultimately leading to higher yields and purer products.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section addresses specific issues that may arise during the Pictet-Spengler reaction, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the expected product. What are the likely causes and how can I rectify this?

A: Low or non-existent yields in a Pictet-Spengler reaction can stem from several factors, primarily related to substrate reactivity and reaction conditions.

-

Insufficiently Activated Aromatic Ring: The core of the Pictet-Spengler reaction is an electrophilic aromatic substitution. If the β-arylethylamine contains electron-withdrawing groups, the aromatic ring's nucleophilicity is reduced, slowing down or preventing the cyclization step.[1][2]

-

Ineffective Catalyst or Inappropriate Concentration: The choice and amount of acid catalyst are critical for activating the imine to the more electrophilic iminium ion.[2][4]

-

Solution: A range of catalysts can be employed, from traditional protic acids (HCl, H₂SO₄, TFA) and Lewis acids (BF₃·OEt₂) to milder options for sensitive substrates, such as chiral phosphoric acids.[1][5] It is crucial to optimize the catalyst loading; too little may not drive the reaction, while too much can lead to side reactions.

-

-